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HPC-1 antigen, rat

Cat. No.: B1176033
CAS No.: 147338-67-8
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Description

Historical Context of HPC-1 Antigen Discovery and Subsequent Identification as Syntaxin (B1175090) 1A in Rat Models

The journey to understanding Syntaxin 1A began with the discovery of a neuron-specific antigen designated HPC-1. elabscience.comsysy.comsysy-histosure.com Initial research focused on identifying and characterizing proteins that were unique to the nervous system. Using a monoclonal antibody, researchers identified the HPC-1 antigen, a protein with an apparent molecular mass of approximately 35 kDa, expressed predominantly in neuronal tissues. nih.govantibodies-online.com This antibody was developed using the synaptosomal plasma membrane fraction from adult rat hippocampi as the immunogen. antibodies-online.com

Subsequent molecular and biochemical studies, including the cloning and sequencing of its cDNA, revealed that the HPC-1 antigen was, in fact, an isoform of the syntaxin 1 family, specifically Syntaxin 1A. jneurosci.orgfrontiersin.orgplos.org This identification was a pivotal moment, linking the antigen to the broader, emerging field of SNARE (Soluble NSF Attachment protein REceptor) proteins. nih.gov Studies in the rat striatum and cortex using antibodies against both syntaxin and HPC-1 confirmed they targeted the identical protein, which was localized to presynaptic terminals. nih.gov This discovery established that HPC-1/Syntaxin 1A was a key component of the machinery responsible for the docking and fusion of synaptic vesicles at the presynaptic plasma membrane. plos.orgnih.gov

Significance of HPC-1 Antigen (Syntaxin 1A) in Rat Neurobiology and Synaptic Function

HPC-1/Syntaxin 1A is a t-SNARE protein that is indispensable for synaptic transmission in rats. rndsystems.com It resides on the presynaptic plasma membrane and, along with SNAP-25 (another t-SNARE) and VAMP2/synaptobrevin (a v-SNARE on the synaptic vesicle), forms the core SNARE complex. jneurosci.orgnih.govuniprot.org This tripartite complex is the fundamental engine that drives the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft. uniprot.orgfrontiersin.org The process is calcium-dependent and essential for neuronal communication. uniprot.org

Research using rat models has elucidated several key functions of Syntaxin 1A:

Neurotransmitter Release: It is a central player in the exocytosis of various neurotransmitters, including glutamate (B1630785), acetylcholine, dopamine (B1211576), norepinephrine (B1679862), and serotonin. uniprot.org

Synaptic Plasticity: While initial studies on knockout mice showed that fast synaptic transmission could be normal, long-term potentiation (LTP), a form of synaptic plasticity crucial for learning and memory, was impaired. jneurosci.orgnih.gov This suggests Syntaxin 1A is not just involved in basal transmission but also in its modulation. nih.gov

Regulation of Ion Channels: Syntaxin 1A directly interacts with and modulates the activity of presynaptic calcium (Ca²⁺) and potassium (K⁺) channels, influencing the influx of ions that trigger vesicle fusion. elabscience.comnih.govdiabetesjournals.org

Dense-Core Vesicle Exocytosis: Beyond small synaptic vesicles, Syntaxin 1A is also involved in the exocytosis of dense-core vesicles, which release neuromodulators like catecholamines (dopamine, noradrenaline). jneurosci.org The impairment of this process in knockout models affects synaptic plasticity. jneurosci.org

Postsynaptic Localization: While predominantly a presynaptic protein, studies in the rat hippocampus have also detected Syntaxin 1A in the postsynaptic compartment, particularly at the postsynaptic density (PSD), where it colocalizes with the NMDA receptor subunit NR2B. frontiersin.org This suggests a potential, though less understood, role in postsynaptic functions. frontiersin.org

The distribution of Syntaxin 1A is not uniform across the rat brain. The highest concentrations are found in the hippocampus and cerebellum, with lower levels in the cortex, thalamus, and brain stem. frontiersin.org At the subcellular level, it is concentrated in presynaptic active zones but is also found along the non-synaptic plasma membrane of axons and terminals. frontiersin.orgnih.gov

Key Interacting Proteins with Rat HPC-1/Syntaxin 1A Function in Synaptic Transmission
SNAP-25 A core t-SNARE partner required for forming the fusion-competent SNARE complex. nih.govuniprot.org
VAMP2 (Synaptobrevin) The v-SNARE on synaptic vesicles that completes the SNARE complex, bridging the vesicle and plasma membranes. nih.govuniprot.org
Munc18-1 A chaperone protein that binds to Syntaxin 1A, regulating its conformation and catalyzing SNARE complex assembly. sysy.combiorxiv.org
Synaptotagmin-1 A calcium sensor that, upon Ca²⁺ influx, triggers the final fusion step mediated by the SNARE complex. sysy.com
Complexin A regulatory protein that binds to the assembled SNARE complex, clamping it in a primed state before the arrival of a Ca²⁺ signal. plos.org
Voltage-gated Ca²⁺ Channels Syntaxin 1A binds to these channels, coupling the action potential-induced Ca²⁺ influx directly to the release machinery. nih.gov

Overview of Current Research Trajectories and Unresolved Questions Pertaining to Rat HPC-1 Antigen

Current research continues to build on this foundational knowledge, using rat models to explore more nuanced aspects of Syntaxin 1A function and its role in disease.

Current Research Trajectories:

Role in Neurological and Psychiatric Disorders: Dysregulation of Syntaxin 1A is implicated in conditions like schizophrenia and epilepsy. assaygenie.com Recent studies using a rat model induced by 3,3′-iminodipropionitrile (IDPN) have linked decreased striatal Syntaxin 1A expression to the development of Tourette Syndrome-like behaviors. researchgate.net

Spatiotemporal Dynamics: Advanced imaging techniques like super-resolution microscopy are being used to study the dynamic organization of Syntaxin 1A. plos.org Research shows that Syntaxin 1A forms mobile clusters on the plasma membrane that are crucial for its function, and the mobility of these clusters is reduced at the active zone. frontiersin.orgplos.org The interactions between Syntaxin 1A, SNAP25, cholesterol, and specific lipids like PIP2 are key determinants of this organization. researchgate.netnih.gov

Isoform Specificity: The two major isoforms in the brain, Syntaxin 1A and 1B, share high homology but are not fully redundant. While loss of Syntaxin 1A impairs LTP, loss of Syntaxin 1B has more severe consequences on both spontaneous and evoked neurotransmitter release, indicating that Syntaxin 1B may be the principal mediator of fast synaptic vesicle exocytosis. plos.org

Conformational Changes and Regulation: A major area of investigation is how the "closed" conformation of Syntaxin 1A (bound to Munc18-1) transitions to an "open" state to allow SNARE complex formation. biorxiv.org The role of accessory proteins like Munc13 in catalyzing this transition is a subject of intense study. biorxiv.org

Unresolved Questions:

The Postsynaptic Role: The discovery of Syntaxin 1A in postsynaptic spines raises significant questions about its function there. frontiersin.org Is it involved in the trafficking of postsynaptic receptors, and if so, by what mechanism?

Mechanism of Cluster Formation: While it's known that Syntaxin 1A forms clusters, the precise interplay of protein-protein and protein-lipid interactions that govern their formation, maintenance, and function at exocytotic sites remains to be fully elucidated. nih.gov

Timing of SNARE Complex Assembly: The exact sequence of events remains debated. For instance, it is unclear precisely when and how synaptobrevin engages the Munc18-1/Syntaxin 1A complex, and what the structural nature of the intermediate complex with SNAP-25 is. biorxiv.org

Pathophysiological Mechanisms: While associations between altered Syntaxin 1A levels and diseases like Tourette Syndrome are being established, the exact mechanisms by which these changes lead to specific symptoms are still ambiguous and require further investigation. researchgate.net

The study of HPC-1/Syntaxin 1A in Rattus norvegicus continues to be a vibrant and essential field, promising deeper insights into the fundamental processes of the nervous system and the molecular basis of its disorders.

Properties

CAS No.

147338-67-8

Molecular Formula

C15H24N2O5

Synonyms

HPC-1 antigen, rat

Origin of Product

United States

Molecular and Genetic Characterization of Rat Hpc 1 Antigen Syntaxin 1a

Gene Structure and Genomic Locus of Rat HPC-1 Antigen (Syntaxin 1A)

The gene encoding the rat HPC-1 antigen is designated as Stx1a. While the complete genomic structure of the rat Stx1a gene is not as extensively detailed in all literature as its human counterpart, studies of the human STX1A gene provide a strong model due to high sequence conservation. The human STX1A gene is located on chromosome 7q11.23 and is characterized by a complex structure comprising at least 10 exons and 9 introns. rndsystems.comgenecards.org The exons are relatively small, with sizes ranging from 27 to 138 base pairs, and all splice junctions adhere to the canonical GT-AG rule. rndsystems.com This intricate exon-intron arrangement allows for the potential generation of multiple protein variants through alternative splicing. The rat Stx1a gene is found on chromosome 12. uniprot.org

Transcriptional Regulation and mRNA Variants of Rat HPC-1 Antigen

The transcriptional control of the Stx1a gene is complex and tissue-specific, ensuring its primary expression in neuronal tissues. The gene is characterized as a TATA-less gene, meaning it lacks a TATA box in its promoter region, and instead possesses multiple transcription start sites. genecards.orgnih.gov The core promoter region is a key regulatory hub. In neuronal cells, transcription is activated by the binding of the Sp1 transcription factor and the presence of acetylated histone H3. genecards.orgnih.gov Conversely, in non-neuronal cells where Stx1a is not expressed, its transcription is silenced by the binding of class 1 histone deacetylases (HDACs), such as HDAC1, HDAC2, and HDAC8, to the core promoter region. genecards.orgnih.gov

Furthermore, the Yin-Yang 1 (YY1) transcription factor acts as a negative regulator of Stx1a transcription in a cell-specific manner by binding to a specific promoter region (-183 to -137). genecards.orgnih.gov This binding, which occurs in non-neuronal cells, is associated with gene silencing factors, including HDAC1. genecards.org

Alternative splicing of the Stx1a pre-mRNA gives rise to different mRNA variants, which in turn produce distinct protein isoforms. rndsystems.comuni-goettingen.demolbiolcell.org One notable splice variant is Syntaxin (B1175090) 1C, which lacks the transmembrane domain and is therefore a soluble protein. uni-goettingen.deresearchgate.net The expression of these different mRNA variants is developmentally and regionally regulated within the brain, suggesting specific roles for each isoform. molbiolcell.org

Protein Characteristics and Isoform Diversity of Rat HPC-1 Antigen (Syntaxin 1A and Syntaxin 1B)

The rat HPC-1 antigen/Syntaxin 1A is a protein of approximately 33 kDa, composed of 288 amino acids. rndsystems.com It is a type IV transmembrane protein, with the bulk of the protein, including its N-terminus, facing the cytoplasm and a single transmembrane domain at the C-terminus anchoring it to the plasma membrane. rndsystems.comwikipedia.org The cytoplasmic portion contains several key functional domains, including a coiled-coil region and a t-SNARE homology domain, which are essential for its interaction with other SNARE proteins like SNAP-25 and VAMP2 to form the core complex that drives membrane fusion. rndsystems.comwikipedia.org

In the rat central nervous system, there are two major isoforms of Syntaxin 1: Syntaxin 1A (HPC-1) and Syntaxin 1B. frontiersin.orgmybiosource.com These isoforms are encoded by distinct genes but share a high degree of amino acid sequence homology. uni-goettingen.de Despite this similarity, they exhibit differential distribution patterns in the brain and peripheral nervous system, implying distinct functional roles. uniprot.orgfrontiersin.orgmybiosource.com For instance, Syntaxin 1A is the sole isoform found in endocrine pituitary cells. uniprot.orgmybiosource.com Distinct immunolabeling patterns for each isoform have been observed in various brain regions, including the olfactory system, hippocampus, striatum, thalamus, and spinal cord. uniprot.orgmybiosource.com While both isoforms are fundamental to neurotransmitter release, studies in knockout mice suggest that Syntaxin 1B may be the principal mediator for spontaneous and evoked fast synaptic vesicle exocytosis. frontiersin.org

A soluble isoform, Syntaxin 1C, is produced through alternative splicing of the Stx1a gene and lacks the transmembrane anchor. uni-goettingen.deresearchgate.net

FeatureSyntaxin 1A (HPC-1)Syntaxin 1BSyntaxin 1C
Gene Stx1aStx1bStx1a (splice variant)
Cellular Localization Presynaptic plasma membrane, axons rndsystems.comPresynaptic plasma membraneSoluble, cytoplasm uni-goettingen.deresearchgate.net
Key Characteristic Predominant isoform in many neuronal tissues, sole isoform in pituitary endocrine cells uniprot.orgmybiosource.comCo-expressed with 1A in many neural tissues, principal mediator of fast synaptic vesicle exocytosis frontiersin.orgmybiosource.comLacks transmembrane domain uni-goettingen.deresearchgate.net
Function Neurotransmitter and hormone exocytosis uniprot.orgRegulation of spontaneous and evoked synaptic vesicle exocytosis frontiersin.orgMay regulate intracellular transport researchgate.net

Post-Translational Modifications of Rat HPC-1 Antigen, including Phosphorylation

The function of rat HPC-1 antigen is intricately regulated by various post-translational modifications (PTMs), with phosphorylation being a key mechanism. Multiple phosphorylation sites have been identified on Syntaxin 1A, and their modification can significantly impact its interactions with other proteins. uniprot.orguniprot.org

Casein kinase II (CKII) phosphorylates Syntaxin 1A on serine-14. jneurosci.org This phosphorylation event is developmentally regulated in the rat brain and appears to enhance the protein's interaction with synaptotagmin (B1177969). jneurosci.org Another critical phosphorylation event occurs at serine-188, mediated by the death-associated protein (DAP) kinase, which significantly decreases its interaction with Munc18-1 (STXBP1). uniprot.orguniprot.org

Large-scale analyses have also identified phosphorylation at serine-64 and serine-95. uniprot.org The phosphorylation state of Syntaxin 1A can also be influenced by the activity of other kinases, such as protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaM KII), which can phosphorylate the synaptic protein interaction (synprint) site on N-type calcium channels, thereby inhibiting the binding of Syntaxin 1A. jneurosci.org

Besides phosphorylation, rat HPC-1 antigen can also undergo sumoylation. uniprot.org This modification, the attachment of a small ubiquitin-like modifier (SUMO) protein, is required for the regulation of synaptic vesicle endocytosis. uniprot.org

ModificationSiteKinase/EnzymeFunctional Effect
Phosphorylation Serine-14Casein Kinase II (CKII)Developmentally regulated; enhances interaction with synaptotagmin jneurosci.org
Phosphorylation Serine-188DAP kinaseDecreases interaction with Munc18-1 (STXBP1) uniprot.orguniprot.org
Phosphorylation Serine-64-Identified in large-scale analysis uniprot.org
Phosphorylation Serine-95-Identified in large-scale analysis uniprot.org
Sumoylation --Required for regulation of synaptic vesicle endocytosis uniprot.org

Comparative Molecular Analysis of HPC-1 Antigen Homologs Across Rodent Species and Beyond

Studies comparing rodent and human brains have utilized homologous genes, including STX1A, to map transcriptomic similarities, revealing conserved patterns of gene expression in major neuroanatomical regions like the isocortex and hippocampal formation. rndsystems.com The functional conservation is also evident, as Syntaxin 1A from different species can often substitute for one another in experimental systems.

Beyond mammals, homologs of Syntaxin 1 have been identified in a wide range of eukaryotes, including Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode), where they also play essential roles in neurotransmitter release. sdbonline.org The syntaxin family of proteins has expanded throughout evolution, with gene duplications in vertebrates leading to a greater diversity of syntaxin isoforms, likely to support the more complex nervous systems and regulatory pathways. nih.gov This evolutionary expansion highlights the adaptation of a core membrane fusion machinery to fulfill a variety of specialized roles in different organisms and cell types.

SpeciesGene NameProtein NameAmino Acid Identity to Rat Syntaxin 1A
Human STX1ASyntaxin 1A98% rndsystems.com
Mouse Stx1aSyntaxin 1A98% rndsystems.com
Bovine -Syntaxin 1AHigh
Drosophila melanogaster Syx1ASyntaxin 1AHomologous
Caenorhabditis elegans unc-64UNC-64 (Syntaxin homolog)Homologous

Expression and Localization Profiles of Hpc 1 Antigen Syntaxin 1a in Rat Tissues

Tissue-Specific Expression Patterns of HPC-1 Antigen Confined to the Rat Nervous System

The expression of the HPC-1 antigen is predominantly restricted to the nervous system in rats. uniprot.orgnih.gov Immunoblotting and immunofluorescent histochemistry studies have consistently shown high levels of HPC-1 antigen in various regions of the central nervous system (CNS). nih.gov

Specifically, the HPC-1 antigen is abundantly found in the following areas:

Cerebral Cortex: The outer layer of the cerebrum, responsible for higher cognitive functions. uniprot.orgnih.gov

Hippocampus: A brain region critical for learning and memory. uniprot.orgnih.gov

Cerebellum: Involved in motor control and coordination. uniprot.orgnih.gov

Spinal Cord: Specifically in the gray matter, which contains neuronal cell bodies. nih.gov

Retina: A light-sensitive layer of tissue at the back of the eye. uniprot.orgnih.gov

Conversely, there is little to no detectable HPC-1 antigen in non-neuronal tissues, highlighting its specific role in neural functions. nih.gov While highly expressed in the CNS, lower levels of Syntaxin (B1175090) 1A have also been detected in peripheral nerves. rndsystems.com The antigen tends to accumulate in synapse-rich regions, with minimal staining observed in the white matter of the central nervous tissues. nih.gov

Interestingly, while two isoforms, Syntaxin 1A and Syntaxin 1B, are co-expressed in neural tissues, they exhibit distinct immunolabeling patterns in several brain regions, including the olfactory system, hippocampus, striatum, thalamus, and spinal cord. sdbonline.orgcapes.gov.br This suggests specialized roles for each isoform within the rat nervous system.

Tissue-Specific Expression of HPC-1 Antigen (Syntaxin 1A) in Rat Nervous System

Nervous System RegionExpression LevelReference
Cerebral CortexHigh uniprot.orgnih.gov
HippocampusHigh uniprot.orgnih.gov
CerebellumHigh uniprot.orgnih.gov
Spinal Cord (Gray Matter)High nih.gov
RetinaHigh uniprot.orgnih.gov
Peripheral NervesLow rndsystems.com
White Matter (CNS)Minimal nih.gov

Cellular Distribution and Subcellular Localization of HPC-1 Antigen within Rat Neurons

Within rat neurons, the HPC-1 antigen exhibits a specific and strategic distribution at the cellular and subcellular levels, consistent with its role in synaptic transmission. jneurosci.org

Cellular Distribution:

HPC-1 antigen is primarily localized to neurons. nih.govsysy.com

In the cerebellum, it is found on the plasma membranes of parallel fibers and granule cells. nih.gov

In the retina, the monoclonal antibody HPC-1 specifically recognizes a protein antigen on the plasma membrane of amacrine cell somas and within the inner plexiform layer. nih.gov

Subcellular Localization:

Plasma Membrane: A significant portion of HPC-1 is located on the plasma membrane of neurons, particularly at presynaptic terminals. uniprot.orgnih.govnih.gov It is considered a t-SNARE (target-SNAP receptor), which is essential for the docking and fusion of synaptic vesicles with the presynaptic membrane. jneurosci.org

Synaptic Vesicles: HPC-1 antigen is also found on the membranes of synaptic vesicles. uniprot.orgnih.gov However, studies suggest that it is largely excluded from recycling synaptic vesicles, with the majority remaining on the plasma membrane. nih.gov

Presynaptic Boutons: High densities of the antigen are detected on the plasma membranes and synaptic vesicles within presynaptic boutons, which form synapses. nih.gov

Axons: HPC-1 is distributed throughout the axon. uniprot.orgjneurosci.org

Endoplasmic Reticulum and Nuclear Membranes: In the granule cell layer of the cerebellum, the HPC-1 antigen has also been detected on the endoplasmic reticulum and nuclear membranes. uniprot.orgnih.gov

The topology of the HPC-1 antigen has been determined to be on the cytoplasmic surface of both the plasma membrane and synaptic vesicle membranes. nih.gov This orientation is critical for its interaction with other proteins involved in the exocytotic machinery.

Subcellular Localization of HPC-1 Antigen in Rat Neurons

Subcellular LocationPresenceReference
Plasma Membrane (Presynaptic)High uniprot.orgnih.govnih.gov
Synaptic VesiclesPresent uniprot.orgnih.gov
Presynaptic BoutonsHigh nih.gov
AxonsPresent uniprot.orgjneurosci.org
Endoplasmic ReticulumPresent (in specific neurons) uniprot.orgnih.gov
Nuclear MembranesPresent (in specific neurons) uniprot.orgnih.gov

Developmental Expression Profiles of HPC-1 Antigen in Rat Brain and Peripheral Nervous System

The expression of the HPC-1 antigen is dynamically regulated throughout the development of the rat nervous system.

In the Brain:

Immunoblot analyses of rat brain extracts show that HPC-1/Syntaxin 1 levels are high during the late embryonic stage (embryonic day 19, E19) and in the first postnatal week. nih.gov

Following this early peak, its levels decrease rapidly from the second postnatal week onwards. nih.gov This developmental pattern suggests a crucial role for HPC-1 in the initial formation and maturation of synaptic connections.

In the Peripheral Nervous System:

In the developing enteric nervous system of the rat gastrointestinal tract, HPC-1 antigen is first detected on the 18th day of gestation. researcher.life This timing coincides with significant developmental events in the formation of the gut's intrinsic nervous system.

Distinct distribution patterns for Syntaxin 1A and 1B are also observed in the rat peripheral nervous system, indicating specialized functions during development. biorxiv.org

The differential expression of HPC-1 during development underscores its importance in the establishment and refinement of neural circuits in both the central and peripheral nervous systems.

Regulation of HPC-1 Antigen Expression in Rat Models under Physiological and Experimentally Induced Conditions

The expression of the HPC-1 antigen can be modulated by various physiological and experimental conditions, indicating a dynamic regulation in response to neuronal activity and pathological states.

Neuronal Activity: The expression of HPC-1/Syntaxin 1A mRNA is thought to be regulated by neuronal activity. jneurosci.org This suggests that its expression can be upregulated during processes like learning and memory, which involve heightened synaptic plasticity. jneurosci.org

Hypoxic Preconditioning: In rat models of transient global cerebral ischemia, hypoxic preconditioning has been shown to regulate the expression of glutamate (B1630785) transporter-1 (GLT-1), and this process involves HPC-1. researchgate.net Hypoxic preconditioning prevented the ischemia-induced reduction in GLT-1 immunoreactivity. researchgate.net

Botulinum Neurotoxin: In hippocampal neurons, botulinum neurotoxin C1, which specifically cleaves Syntaxin 1A, leads to a downregulation of the plasma membrane levels of the GABA transporter GAT1. tandfonline.com This indicates that Syntaxin 1A positively regulates the surface expression of GAT1. tandfonline.com

Gene Silencing: In non-neuronal cells where the HPC-1/Syntaxin 1A gene (Stx1a) is not expressed, its silencing is mediated by the binding of the Yin-Yang 1 (YY1) transcription factor and class 1 histone deacetylases to the gene's promoter region. mdpi.com In contrast, in the rat brain where the gene is active, this repressive complex is absent, and instead, acetylated histone H3 is bound to the promoter. mdpi.com

These findings demonstrate that the expression of HPC-1 antigen is tightly controlled at both the transcriptional and post-translational levels, allowing for its dynamic involvement in synaptic function and plasticity.

Cellular and Physiological Functions of Rat Hpc 1 Antigen Syntaxin 1a

Role of HPC-1 Antigen in Synaptic Vesicle Docking and Fusion Processes in Rat Neurons

The HPC-1 antigen (Syntaxin 1A) is a pivotal player in the docking and fusion of synaptic vesicles at the presynaptic active zones in rat neurons. nih.govannualreviews.org As a target-SNAP receptor (t-SNARE), it is localized on the presynaptic plasma membrane and is essential for the initial contact between synaptic vesicles and the plasma membrane, a step known as docking. nih.govkarger.comjneurosci.org

Immunoelectron microscopy studies in the rat cerebellum have revealed a high density of HPC-1 antigen on the plasma membranes of presynaptic boutons and on synaptic vesicles themselves. nih.gov The cytoplasmic surface of both presynaptic and synaptic vesicle membranes are the primary locations of the HPC-1 antigen's epitopes. nih.gov This strategic positioning allows it to participate directly in the fusion process that merges the vesicle and plasma membranes, leading to the release of neurotransmitters. nih.govpnas.org The process involves several steps, including the initial docking, priming, and the final fusion of the synaptic vesicles with the presynaptic plasma membrane. plos.org

Involvement of HPC-1 Antigen in Neurotransmitter Release Mechanisms and Exocytosis in Rat Neuronal Systems

The HPC-1 antigen is critically involved in the calcium-dependent exocytosis of neurotransmitters in rat neuronal systems. uniprot.orgnih.gov It is a core component of the machinery that mediates the fusion of synaptic vesicles with the presynaptic plasma membrane, a process that is tightly regulated by calcium influx. plos.orguniprot.org

Studies using antibodies against HPC-1 in permeabilized PC12 cells, a model for neuronal cells, have demonstrated its significant role in norepinephrine (B1679862) release. nih.gov Interestingly, lower concentrations of the anti-HPC-1 antibody led to an increase in calcium-dependent norepinephrine release, suggesting that HPC-1 might normally act to suppress the membrane fusion process. nih.gov However, cleavage of HPC-1 by botulinum neurotoxin type C inhibits neurotransmitter release, underscoring its essential function. uniprot.org The N-terminal domain of Syntaxin (B1175090) 1A is particularly important for its role in exocytosis and interacts with various proteins to regulate this process. nih.gov

Functional Interactions of HPC-1 Antigen within the SNARE Protein Complex in Rat Cells

The primary mechanism through which HPC-1/Syntaxin 1A executes its function is by forming the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex. jneurosci.orgplos.org This complex is a core component of the synaptic vesicle fusion machinery. jneurosci.org In rat cells, HPC-1/Syntaxin 1A, located on the plasma membrane, interacts with SNAP-25 (Synaptosomal-Associated Protein, 25kDa), another t-SNARE, and VAMP-2 (Vesicle-Associated Membrane Protein 2), a v-SNARE found on synaptic vesicles. jneurosci.orgplos.orguniprot.org

The formation of this stable ternary complex, consisting of HPC-1/Syntaxin 1A, SNAP-25, and VAMP-2, brings the synaptic vesicle and the presynaptic plasma membranes into close proximity, which is a prerequisite for membrane fusion. pnas.orguniprot.org The interaction is highly specific and essential for neurotransmitter release. pnas.org The H3 domain of syntaxin is crucial for these interactions. pnas.org The assembly and disassembly of the SNARE complex are tightly regulated processes involving other proteins like Munc18-1, which binds to Syntaxin 1A and is thought to regulate its conformation and availability for SNARE complex formation. plos.orguq.edu.au

Table 1: Key Interaction Partners of Rat HPC-1 Antigen (Syntaxin 1A) in the SNARE Complex

Interacting Protein Protein Type Function in the Complex
SNAP-25 t-SNARE Co-assembles with Syntaxin 1A on the target membrane to form the t-SNARE component of the complex. jneurosci.orguniprot.org
VAMP-2 (Synaptobrevin) v-SNARE Located on the synaptic vesicle; its interaction with the t-SNAREs drives membrane fusion. jneurosci.orguniprot.org
Munc18-1 Regulatory Protein Binds to Syntaxin 1A, regulating its conformation and participation in SNARE complex assembly. plos.org
Complexin Regulatory Protein Interacts with the assembled SNARE complex to regulate the final steps of fusion. plos.org

Contributions of HPC-1 Antigen to Synaptic Plasticity in Rat Models (e.g., long-term potentiation)

HPC-1/Syntaxin 1A plays a significant role in synaptic plasticity, particularly in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. jneurosci.orgfrontiersin.org While knockout of HPC-1/Syntaxin 1A in mice does not affect basic synaptic transmission, it leads to impaired LTP in hippocampal slices. jneurosci.orgplos.org

The impairment in LTP in the absence of HPC-1/Syntaxin 1A can be rescued by activators of the cAMP/protein kinase A (PKA) signaling pathway, suggesting that HPC-1/Syntaxin 1A is involved in a PKA-dependent aspect of LTP. jneurosci.orgjneurosci.org One proposed mechanism is that HPC-1/Syntaxin 1A influences the release of neuromodulators like catecholamines, which are known to be important for LTP induction. nih.govjneurosci.org Studies have shown that catecholamine release is reduced in the hippocampus of HPC-1/Syntaxin 1A knockout mice, which could explain the observed LTP deficit. nih.govjneurosci.org

Modulation of Plasma Membrane Neurotransmitter Transporter Activity by HPC-1 Antigen in Rat

HPC-1/Syntaxin 1A has been shown to modulate the activity of several plasma membrane neurotransmitter transporters in rats, including those for dopamine (B1211576) and GABA. tandfonline.comnih.gov This regulation adds another layer of control to synaptic transmission by influencing the clearance of neurotransmitters from the synaptic cleft.

In the case of the GABA transporter GAT1, Syntaxin 1A acts as a positive regulator of its surface expression. tandfonline.com Cleavage of Syntaxin 1A by botulinum neurotoxin C1 leads to a decrease in the amount of GAT1 on the plasma membrane, suggesting that Syntaxin 1A helps to maintain the transporter at the cell surface. tandfonline.com For the dopamine transporter (DAT), treatment of rat striatal tissue with the same toxin resulted in an increase in the maximum velocity of dopamine transport, indicating that Syntaxin 1A normally has an inhibitory effect on DAT activity. nih.gov This regulation appears to be independent of PKC-mediated pathways. nih.gov

Table 2: Effects of Rat HPC-1 Antigen (Syntaxin 1A) on Neurotransmitter Transporters

Transporter Effect of Syntaxin 1A Observed Change upon Syntaxin 1A Disruption
GABA Transporter (GAT1) Positive regulator of surface expression. tandfonline.com Decreased plasma membrane levels. tandfonline.com
Dopamine Transporter (DAT) Inhibitory modulation of transport activity. nih.gov Increased transport Vmax. nih.gov
Norepinephrine Transporter (NET) Implicated in regulation. nih.gov Reduced monoamine release in knockout models. nih.govjneurosci.org
Serotonin Transporter (SERT) Implicated in regulation. nih.gov Reduced monoamine release in knockout models. nih.gov

Potential Roles in Axonal Growth and Neurite Sprouting in Rat In Vitro Systems

Evidence suggests that HPC-1/Syntaxin 1A may also be involved in processes of neuronal development, such as axonal growth and neurite sprouting, in in vitro rat systems. sdbonline.org While primarily known for its role in the mature synapse, its expression and function during development are also of interest.

Studies on developing rat cerebellar cortex have shown the localization of HPC-1/Syntaxin 1A, hinting at its involvement in the formation of neural circuits. nii.ac.jp Furthermore, research on fetal rat lung development has demonstrated a potential role for Syntaxin 1A in mesenchymal cell secretion, which in turn influences epithelial cell differentiation, a process analogous to some aspects of neuronal development. physiology.org In cultured dorsal root ganglion cells and cerebellar granular cells, the administration of antisense oligonucleotides against HPC-1 has been studied to understand its role in neuronal sprouting. nii.ac.jp

Immunological Properties and Reagents for Rat Hpc 1 Antigen Syntaxin 1a

Antigenicity and Immunogenicity of Rat HPC-1 Antigen

The rat HPC-1 antigen, a 35 kDa protein also known as p35A or Syntaxin (B1175090) 1A, demonstrates notable immunogenic properties, capable of eliciting both polyclonal and monoclonal antibody responses. nih.govnih.gov The antigenicity of a substance refers to its ability to bind to the final products of the immune response, such as antibodies, while immunogenicity is the capacity to induce an immune response. slideshare.net All immunogenic molecules are also antigenic. slideshare.net

The immunogenicity of the rat HPC-1 antigen has been leveraged to produce a variety of antibodies. For instance, polyclonal and monoclonal antibodies have been successfully raised against a recombinant rat HPC-1/syntaxin 1A that lacked the transmembrane domain. nih.gov Similarly, immunizing animals with a synaptosomal plasma membrane fraction from adult rat hippocampus has been effective in generating monoclonal antibodies. antibodies-online.comsigmaaldrich.comsigmaaldrich.com The cytoplasmic domain of rat Syntaxin 1A has also been used as an immunogen to produce specific antibodies. sysy.com

The physical form and method of administration of an immunogen are critical factors influencing the immune response. slideshare.net In the context of the rat HPC-1 antigen, various forms, including recombinant proteins and membrane fractions, have proven to be effective immunogens. nih.govantibodies-online.comsigmaaldrich.comsigmaaldrich.comsysy.com

Characterization of Monoclonal and Polyclonal Antibodies to Rat HPC-1 Antigen, emphasizing Isoform Specificity

A range of monoclonal and polyclonal antibodies have been developed and characterized for their specificity towards the rat HPC-1 antigen (Syntaxin 1A). These antibodies are instrumental in distinguishing between different isoforms of syntaxin.

Polyclonal antibodies raised against rat recombinant HPC-1/syntaxin 1A can recognize multiple bands on an immunoblot, indicating reactivity with different forms or isoforms of the protein. nih.gov For example, one polyclonal antibody detected two major bands at 35 and 40 kDa from rat brain membranes. nih.gov Conversely, some polyclonal antibodies are designed to be specific for Syntaxin 1A with no cross-reactivity to Syntaxin 1B. sysy.com

Monoclonal antibodies, due to their single epitope recognition, often exhibit higher specificity. The monoclonal antibody clone HPC-1, for instance, is widely used and recognizes Syntaxin 1A and 1B in mouse, rat, and human samples. scbt.combiocompare.com Another monoclonal antibody, 14D8, is highly specific for the HPC-1/syntaxin 1A isoform and does not recognize syntaxin 1B. nih.gov This specificity was confirmed by its ability to recognize recombinant HPC-1/syntaxin 1A but not syntaxin 1B on an immunoblot. nih.gov The clone SP8 is another monoclonal antibody that is specific for isoform 1A. scbt.com

The choice of immunogen plays a significant role in the resulting antibody's specificity. For example, antibodies raised against the full-length Syntaxin 1 of rat origin may recognize both 1A and 1B isoforms. scbt.comarigobio.com In contrast, using specific regions of the protein, such as the cytoplasmic domain of rat Syntaxin 1A, can generate isoform-specific antibodies. sysy.com

Table 1: Examples of Antibodies to Rat HPC-1 Antigen (Syntaxin 1A)

Antibody Name/Clone Type Immunogen Species Reactivity Isoform Specificity Applications
HPC-1 Monoclonal (Mouse) Synaptosomal plasma membrane fraction from adult rat hippocampus Human, Mouse, Rat, Bovine, Rabbit Syntaxin 1A and 1B WB, IP, IF, IHC, ELISA
14D8 Monoclonal (Mouse) Rat recombinant HPC-1/syntaxin 1A (lacking transmembrane domain) Rat Syntaxin 1A specific WB, IHC
Polyclonal Polyclonal (Goat) E. coli-derived recombinant human Syntaxin 1A Human, Mouse, Rat Syntaxin 1A (approx. 10% cross-reactivity with Syntaxin 1B2) WB, ELISA
Polyclonal Polyclonal (Rabbit) Recombinant protein corresponding to cytoplasmic-domain of rat Syntaxin 1A Human, Mouse, Rat, Chicken Syntaxin 1A specific WB, IP, IHC
SP8 Monoclonal (Mouse) Crude synaptic preparation from human postmortem brain Human, Mouse, Rat, Porcine Syntaxin 1A (isoform 1A) WB, IP, IF

Data sourced from multiple research and commercial antibody datasheets. nih.govantibodies-online.comsigmaaldrich.comsigmaaldrich.comsysy.comscbt.combiocompare.comscbt.comarigobio.comrndsystems.combiocompare.comsigmaaldrich.comcellsignal.com

Application of Anti-HPC-1 Antigen Antibodies in Studying Neuronal Function in Rat Models

Antibodies against the HPC-1 antigen are invaluable tools for investigating various aspects of neuronal function in rat models. Their ability to specifically target Syntaxin 1A allows for detailed studies of its role in neurotransmitter release and synaptic plasticity. assaygenie.com

One of the primary applications of these antibodies is in the localization of the HPC-1 antigen within neuronal structures. Immunoelectron microscopy using anti-HPC-1 antibodies has revealed that the antigen is densely located on the plasma membranes and synaptic vesicles of presynaptic boutons in the rat cerebellum. nih.gov This localization to the cytoplasmic surface of presynaptic membranes and synaptic vesicles is consistent with its role in vesicle docking and fusion. nih.gov

These antibodies are also crucial for studying the expression and distribution of HPC-1/syntaxin 1A during neuronal development. For instance, the isoform-specific monoclonal antibody 14D8 has been used to show that HPC-1/syntaxin 1A is present in rat hippocampal membranes from embryonic day 19 and its expression increases during the first two postnatal weeks. nih.gov Such studies help in understanding the maturation of enteric and central nervous systems. capes.gov.br

Furthermore, anti-HPC-1 antibodies are employed in functional studies to modulate synaptic transmission. By binding to Syntaxin 1A, these antibodies can potentially interfere with the formation of the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane. biocompare.com This allows researchers to probe the specific contributions of Syntaxin 1A to synaptic processes. The antibodies are also used in immunoprecipitation experiments to study the interaction of Syntaxin 1A with other proteins involved in exocytosis. biologists.com

Cross-Reactivity Profiles of Rat HPC-1 Antigen Antibodies with Homologs in Other Mammalian Species

Many antibodies generated against the rat HPC-1 antigen exhibit cross-reactivity with Syntaxin 1A homologs in other mammalian species, a testament to the conserved nature of this protein. This cross-reactivity broadens the utility of these antibodies in comparative neuroscience research.

The monoclonal antibody clone HPC-1, originally raised against a synaptosomal plasma membrane fraction from rat hippocampus, reacts with Syntaxin 1 in humans and mice. scbt.combiocompare.com Similarly, a polyclonal antibody generated against recombinant human Syntaxin 1A detects the protein in both human, mouse, and rat samples in Western blots. rndsystems.com Another polyclonal antibody, raised against a synthetic peptide of human STX1A, also shows reactivity with human, mouse, and rat homologs. msesupplies.comelabscience.com

The degree of cross-reactivity can vary depending on the specific antibody and the species being tested. For example, a polyclonal goat antibody against human Syntaxin 1A shows approximately 10% cross-reactivity with recombinant human Syntaxin 1B2. rndsystems.com Some polyclonal antibodies raised against mammalian hemopexins have shown variable cross-reactivity with antigens from other mammalian species. nih.gov

This broad species reactivity allows for the use of a single antibody across different animal models, facilitating the comparison of findings. For example, the anti-Syntaxin 1A antibody has been used in studies involving human, mouse, and rat brain extracts. cellsignal.com

Table 2: Cross-Reactivity of Selected Anti-Rat HPC-1 Antigen (Syntaxin 1A) Antibodies

Antibody/Clone Type Immunogen Cross-Reacts With
HPC-1 Monoclonal (Mouse) Synaptosomal plasma membrane fraction from adult rat hippocampus Human, Mouse, Bovine, Rabbit
Polyclonal Polyclonal (Goat) Recombinant human Syntaxin 1A Human, Mouse
Polyclonal Polyclonal (Rabbit) Recombinant protein of rat Syntaxin 1A cytoplasmic-domain Human, Mouse, Chicken
Polyclonal Polyclonal (Rabbit) Synthetic peptide of human STX1A Human, Mouse

Data compiled from various antibody datasheets and publications. sigmaaldrich.comsysy.comarigobio.comrndsystems.comcellsignal.com

Role of Hpc 1 Antigen Syntaxin 1a in Rat Models of Disease and Pathophysiology

Altered HPC-1 Antigen Expression and Function in Rat Models of Neurological Disorders

Changes in the expression and function of HPC-1/Syntaxin (B1175090) 1A have been observed in several rat models of neurological disorders.

In an iminodipropionitrile (IDPN)-induced rat model of Tourette syndrome (TS), decreased levels of striatal STX1A mRNA and protein were observed. nih.govscienceopen.com This suggests that reduced STX1A expression may be associated with the development of TS-like stereotypic behaviors in this model. nih.govscienceopen.com

Studies in a rat model of Parkinson's disease (PD), induced by 6-hydroxydopamine (6-OHDA), have also investigated Syntaxin 1A expression. Differential protein analysis in the striatum and substantia nigra of these rats included the examination of Syntaxin 1A expression. nih.gov

Furthermore, research on the effects of an austere environment on rats, which can lead to cognitive impairment, has shown downregulation of synaptic vesicle transport related proteins, including Syntaxin-1A, in the hippocampus. nih.gov This downregulation was associated with the accumulation of intracellular glutamate (B1630785). nih.gov

HPC-1/Syntaxin 1A has also been implicated in the regulation of glutamate transport. Studies have shown that Syntaxin 1A can potentiate the internalization of the neuronal glutamate transporter EAAC1, leading to functional inhibition of glutamate transport. biologists.com This mechanism may play a role in conditions like epilepsy. biologists.com

Rat ModelNeurological DisorderObserved HPC-1/Syntaxin 1A AlterationReference
IDPN-induced rat modelTourette SyndromeDecreased striatal STX1A mRNA and protein levels nih.govscienceopen.com
6-OHDA-induced rat modelParkinson's DiseaseSyntaxin 1A expression examined in striatum and substantia nigra nih.gov
Austere environment exposure rat modelCognitive ImpairmentDownregulation of Syntaxin-1A in hippocampus nih.gov

Phenotypic Consequences of Genetic Manipulations of HPC-1 Antigen (Syntaxin 1A) in Rodent Models

Genetic manipulation of HPC-1/Syntaxin 1A in rodent models has provided crucial information about its physiological functions and its role in disease phenotypes. While the request specifically mentions rat models, much of the genetic manipulation work has been conducted in mice due to established techniques. However, these studies provide valuable insights into the likely consequences of similar manipulations in rats, given the high degree of conservation of Syntaxin 1A function across mammals.

Syntaxin-1A knockout (KO) mice are viable and fertile, exhibiting normal spontaneous and evoked synaptic release and basal transmission. frontiersin.orgjneurosci.orgnih.gov However, they show impaired long-term potentiation (LTP), a cellular mechanism underlying learning and memory. frontiersin.orgjneurosci.orgnih.govjneurosci.org These mice also display behavioral abnormalities in social interaction, novel object exploration, and latent inhibition tests, suggesting potential disruptions in neurodevelopmental processes and serotonergic systems. nih.govnih.gov

Studies involving the overexpression of Syntaxin 1A in rat primary dorsal root ganglion (DRG) neuronal cultures have demonstrated inhibition of neuropeptide transmitter release. nih.govjci.org This finding is relevant to understanding pain insensitivity phenotypes observed in some human genetic conditions involving STX1A duplication. nih.govjci.org

While complete loss of both Syntaxin 1A and Syntaxin 1B isoforms in mice results in embryonic lethality and severe neuronal deficits, the specific consequences of Syntaxin 1A manipulation alone highlight its distinct roles in synaptic function and behavior. frontiersin.orgjneurosci.orgnih.gov

Genetic Manipulation (Rodent Model)Key Phenotypic ConsequencesRelevant Synaptic Function AffectedReference
Syntaxin-1A Knockout (Mouse)Impaired Long-Term Potentiation (LTP), behavioral abnormalities (social interaction, novel object exploration, latent inhibition)Synaptic plasticity, serotonergic transmission frontiersin.orgjneurosci.orgnih.govjneurosci.orgnih.govnih.gov
Syntaxin 1A Overexpression (Rat DRG neurons in vitro)Inhibited neuropeptide transmitter releaseSynaptic vesicle exocytosis nih.govjci.org

Implication of HPC-1 Antigen Dysregulation in Synaptic Dysfunction in Rat Disease States

Dysregulation of HPC-1/Syntaxin 1A is directly implicated in synaptic dysfunction observed in various rat disease models.

In the IDPN-induced rat model of Tourette syndrome, the decreased striatal STX1A expression is associated with the development of stereotypic behaviors, which are a manifestation of altered neuronal circuit function and synaptic transmission in the basal ganglia. nih.govscienceopen.com STX1A's role in presynaptic vesicle release and neurotransmitter transport (including glutamate and GABA) suggests that its reduced levels can contribute to the observed motor tics. nih.govscienceopen.com

In the austere environment rat model, the downregulation of hippocampal Syntaxin-1A, along with other synaptic vesicle proteins, is linked to learning and memory deficits. nih.gov This downregulation affects the synaptic vesicle cycle pathway and glutamatergic synapses, leading to synaptic dysfunction and cognitive impairment. nih.gov

Syntaxin 1A's interaction with the dopamine (B1211576) transporter (DAT) has been observed in rat striatal tissue, suggesting a potential role in modulating dopamine reuptake and thus influencing the dopaminergic system equilibrium. scienceopen.com Dysfunction in the dopaminergic system is a known factor in tic disorders. researchgate.net

Chronic treatment with certain antidepressants in rats has been shown to selectively reduce the expression levels of SNARE proteins, including syntaxin-1, and markedly reduce depolarization-evoked glutamate release, highlighting the involvement of syntaxin-1 in glutamatergic neurotransmission and its potential dysregulation in affective disorders. frontiersin.orgnih.gov

Rat Disease ModelHPC-1/Syntaxin 1A DysregulationAssociated Synaptic DysfunctionReference
IDPN-induced Tourette Syndrome modelDecreased striatal expressionAltered presynaptic vesicle release and neurotransmitter transport (glutamate, GABA), potential impact on dopaminergic system equilibrium nih.govscienceopen.comresearchgate.net
Austere environment exposure modelDownregulation in hippocampusImpaired synaptic vesicle cycle and glutamatergic synapses, leading to learning and memory deficits nih.gov
Antidepressant-treated ratsReduced expression (chronic treatment)Reduced depolarization-evoked glutamate release frontiersin.orgnih.gov

HPC-1 Antigen as a Potential Research Biomarker in Rat Models of Disease Progression

The altered expression levels of HPC-1/Syntaxin 1A in various rat disease models suggest its potential as a research biomarker for disease progression or the effectiveness of therapeutic interventions.

In the IDPN-induced rat model of Tourette syndrome, the decrease in striatal STX1A expression correlates with the induction of stereotypic behaviors, indicating its potential as an indicator of disease development in this model. nih.govscienceopen.com

While not exclusively focused on HPC-1, broader proteomic analyses in rat models of neurological disorders, such as the 6-OHDA-induced Parkinson's disease model, include the examination of Syntaxin 1A expression as part of identifying differentially expressed proteins associated with the disease state. nih.gov This suggests that changes in Syntaxin 1A levels are considered relevant in the search for biomarkers in these models.

The observation that HPC-1/Syntaxin 1A expression changes during the development of the enteric nervous system in rats also points to its potential as a developmental marker. capes.gov.br

Further research is needed to fully validate HPC-1/Syntaxin 1A as a reliable and specific biomarker for disease progression in various rat models, but current findings suggest its promise in this area. alliancegenome.org

Methodological Advancements in the Study of Rat Hpc 1 Antigen Syntaxin 1a

Advanced Immunological Techniques for HPC-1 Antigen Detection and Quantification in Rat Tissues

Immunological techniques are fundamental for identifying, localizing, and quantifying HPC-1 antigen in rat tissues. These methods leverage the specificity of antibodies that bind to HPC-1/Syntaxin (B1175090) 1A.

Immunoblotting (Western Blotting): This technique is widely used to detect the presence and determine the relative molecular weight and abundance of HPC-1/Syntaxin 1A in protein samples extracted from rat tissues or cultured cells. Antibodies specific for rat Syntaxin 1A are available and have been validated for Western blotting applications, typically recognizing a band around 33-35 kDa, consistent with the predicted molecular weight of the protein elkbiotech.comnih.govmybiosource.comantibodies.com. Studies have utilized Western blotting to examine Syntaxin 1A expression levels in various rat brain regions and cell types, including PC12 cells and primary hippocampal cultures mybiosource.commpg.detandfonline.com.

Immunofluorescent Histochemistry (Immunocytochemistry/Immunofluorescence): This method allows for the visualization of HPC-1/Syntaxin 1A localization within rat tissues and cultured cells. By using fluorescently labeled antibodies, researchers can determine the cellular and subcellular distribution of the protein. Immunofluorescence has been employed to show Syntaxin 1A expression in cultured hippocampal neurons and PC12 cells, revealing its presence in synaptic areas and plasma membranes elkbiotech.comantibodies.commpg.detandfonline.com. Studies have also used super-resolution imaging techniques like STED microscopy with immunofluorescence to analyze the clustering and distribution of Syntaxin 1A at the plasma membrane of neurons mpg.detandfonline.com.

Immunoelectron Microscopy: This high-resolution technique provides detailed ultrastructural localization of HPC-1/Syntaxin 1A within synapses and other cellular compartments in rat tissue. Using antibodies coupled to electron-dense markers (e.g., gold particles), researchers can pinpoint the precise location of the antigen. Immunoelectron microscopy has been instrumental in demonstrating the presence of HPC-1 antigen on plasma membranes and synaptic vesicles in presynaptic boutons in rat cerebellum researchgate.netnih.govugr.es.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a quantitative technique used to measure the concentration of HPC-1/Syntaxin 1A in biological samples such as rat serum, plasma, tissue homogenates, and cell culture supernatants. Sandwich ELISA kits specifically designed for rat Syntaxin-1A are available, offering high sensitivity and specificity for reliable quantification assaygenie.com. These kits typically utilize a pair of antibodies that bind to different epitopes on the Syntaxin 1A protein abcam.comassaygenie.com.

These immunological techniques, often used in combination, provide powerful tools for understanding the expression, localization, and changes in HPC-1/Syntaxin 1A levels under various physiological and pathological conditions in rat models.

In Vitro and Ex Vivo Rat Model Systems for HPC-1 Antigen Research

Various in vitro and ex vivo model systems derived from rats are crucial for studying the function and interactions of HPC-1/Syntaxin 1A under controlled conditions.

Cultured Hippocampal Neurons: Primary cultures of rat hippocampal neurons are a widely used in vitro model system for investigating synaptic function and neurotransmitter release, processes heavily involving HPC-1/Syntaxin 1A. These cultures allow for detailed electrophysiological recordings and imaging studies at the single-neuron and synaptic level. Studies have utilized cultured rat hippocampal neurons to examine the effects of manipulating HPC-1/Syntaxin 1A levels or function on synaptic transmission and plasticity mybiosource.comnih.govplos.orgjneurosci.orgjneurosci.org. For instance, intracellular application of antibodies against HPC-1/Syntaxin 1A in cultured rat hippocampal neurons has been shown to enhance autaptic excitatory postsynaptic currents (EPSCs), suggesting a role for Syntaxin 1A in regulating transmitter release nih.gov.

PC12 Cells: PC12 cells, a cell line derived from a rat pheochromocytoma, are a valuable model system for studying regulated secretion, as they differentiate into neuron-like cells and possess the machinery for regulated exocytosis, including HPC-1/Syntaxin 1A. These cells are often used for biochemical and cell biological studies of SNARE protein function. PC12 cells have been used to investigate the interaction of Syntaxin 1A with other proteins involved in secretion and to study the effects of Syntaxin 1A manipulation on vesicle exocytosis mpg.detandfonline.comresearchgate.netjneurosci.orgcapes.gov.br.

Synaptosomes: Synaptosomes are isolated nerve terminals that retain many of the functional properties of intact synapses, including neurotransmitter storage and release. Rat brain synaptosomes provide an ex vivo system to study presynaptic mechanisms involving HPC-1/Syntaxin 1A in a more native environment than cultured cells. Synaptosomes allow for biochemical analysis of protein composition and interactions within the presynaptic terminal, as well as studies of neurotransmitter uptake and release elkbiotech.comcapes.gov.brantibodypedia.com.

These model systems, ranging from simplified cell lines to more complex primary neuronal cultures and isolated nerve terminals, offer complementary approaches to dissect the multifaceted roles of HPC-1/Syntaxin 1A in neuronal function.

Genetic Engineering Approaches for Studying HPC-1 Antigen Function in Rodent Models

Genetic engineering techniques in rodents, particularly rats and mice, have been instrumental in elucidating the physiological function of HPC-1/Syntaxin 1A in vivo.

Knockout Models: The generation of knockout rodents with targeted disruption of the Stx1a gene allows researchers to study the consequences of complete absence of HPC-1/Syntaxin 1A expression. Studies using HPC-1/Syntaxin 1A knockout mice have provided insights into its role in synaptic plasticity, learning, and memory nih.govresearchgate.netresearchgate.netjci.orgjneurosci.org. While complete loss of Syntaxin 1A (and Syntaxin 1B) is embryonically lethal, studies on Syntaxin 1A null mutant mice have shown that they are viable and exhibit specific deficits in synaptic plasticity and conditioned fear memory extinction, despite having normal basic synaptic transmission in cultured hippocampal neurons plos.orgnih.govjneurosci.org. This suggests that Syntaxin 1A plays a crucial, but perhaps not absolutely essential, role in fast synaptic transmission, with potential functional redundancy with Syntaxin 1B plos.org.

Overexpression Studies: Introducing extra copies of the Stx1a gene or specific Syntaxin 1A constructs into rodent cells or animals allows for the investigation of the effects of elevated Syntaxin 1A levels. Overexpression studies, for example, in cultured hippocampal neurons or PC12 cells, can help to understand how altered Syntaxin 1A expression impacts synaptic vesicle exocytosis and other cellular processes tandfonline.comresearchgate.net.

Targeted Gene Manipulation: More refined genetic approaches, such as conditional knockouts or the use of viral vectors for targeted gene delivery, allow for the manipulation of Stx1a expression in specific brain regions or cell types at particular developmental stages. These methods provide greater spatial and temporal control over gene expression, enabling researchers to dissect the role of HPC-1/Syntaxin 1A in specific neural circuits and behaviors. Studies involving inducible or tissue-specific knockout of Syntaxin 1A in mice have been used to investigate its role in specific physiological processes, such as GLP-1 secretion scholaris.ca.

These genetic engineering approaches in rodent models are essential for moving beyond in vitro observations and understanding the complex roles of HPC-1/Syntaxin 1A in the intact nervous system and its contribution to behavior and neurological function.

Proteomic and Transcriptomic Methodologies Applied to Rat HPC-1 Antigen Studies

Proteomic and transcriptomic approaches provide global views of protein and gene expression, respectively, offering valuable insights into the molecular context and regulation of HPC-1/Syntaxin 1A in rat studies.

Proteomics: Proteomic studies involve the large-scale analysis of proteins in a biological sample. Techniques such as mass spectrometry can be used to identify and quantify Syntaxin 1A and its interacting partners, as well as to study post-translational modifications. Proteomic profiling of rat brain regions, such as the frontal cortex, striatum, and midbrain, has been used to identify differentially expressed proteins, which can include Syntaxin 1A, under various conditions researchgate.netresearchgate.netfrontiersin.org. Targeted proteomic approaches, such as selected reaction monitoring (SRM) mass spectrometry, can be used for the precise quantification of Syntaxin 1A levels researchgate.net. These studies can reveal changes in Syntaxin 1A protein abundance or its association with other proteins in response to experimental manipulations or in disease models.

Transcriptomics: Transcriptomic studies analyze the complete set of RNA transcripts in a cell or tissue, providing information about gene expression levels. Techniques like RNA sequencing (RNA-Seq) can quantify Stx1a mRNA levels and identify changes in its expression in different rat tissues or under various experimental conditions. Transcriptomic profiling has been applied to rat brain regions, such as the hippocampus and anterior cingulate cortex, to investigate changes in gene expression, including Stx1a, in models of neurological conditions or in response to pharmacological treatments jci.orgresearchgate.netfrontiersin.orgoup.com. For example, studies have examined changes in hippocampal Stx1a mRNA levels following kainic acid administration or stimuli associated with long-term potentiation oup.com.

Integrating proteomic and transcriptomic data can provide a more comprehensive understanding of the regulation and function of HPC-1/Syntaxin 1A by correlating changes in mRNA levels with corresponding changes in protein abundance and identifying affected molecular pathways frontiersin.org.

Neuroimaging and Electrophysiological Techniques for Assessing HPC-1 Antigen Function in Rat Brain

Neuroimaging and electrophysiological techniques are critical for assessing the functional consequences of HPC-1/Syntaxin 1A activity in the context of neuronal communication and brain function in rats.

Electrophysiological Techniques: Electrophysiology allows for the measurement of electrical activity in neurons and neural circuits, providing direct insights into synaptic transmission and plasticity, which are heavily influenced by HPC-1/Syntaxin 1A.

Whole-Cell Patch-Clamp Recording: This technique enables the recording of currents or potentials from individual neurons, including excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs). Whole-cell recording from cultured rat hippocampal neurons or in brain slices is commonly used to assess the impact of manipulating HPC-1/Syntaxin 1A on synaptic strength, probability of release, and short-term plasticity researchgate.netnih.govplos.orgjneurosci.orgnih.govresearchgate.netresearchgate.net. For instance, studies have used whole-cell recording to show that intracellular application of HPC-1/Syntaxin 1A antibodies enhances EPSCs in cultured rat hippocampal neurons nih.gov. Analysis of evoked and spontaneous postsynaptic currents in HPC-1/Syntaxin 1A knockout mice has also been performed using this technique to understand its role in synaptic transmission plos.orgnih.govresearchgate.net.

Neuroimaging: While less directly focused on HPC-1/Syntaxin 1A protein itself compared to the other techniques, neuroimaging methods in rats can assess the broader impact of altered Syntaxin 1A function on brain structure and activity. Techniques such as functional magnetic resonance imaging (fMRI) or calcium imaging could potentially be used to study how changes in synaptic function mediated by HPC-1/Syntaxin 1A affect neural circuit activity or regional brain activation patterns, although specific examples directly linking these to rat HPC-1 studies were not prominently found in the search results provided. However, studies in rodent models with genetic manipulations affecting Syntaxin 1A have examined behavioral correlates that are ultimately readouts of altered brain function nih.govresearchgate.netresearchgate.net.

Future Directions and Conceptual Frameworks for Hpc 1 Antigen Syntaxin 1a Research

Unresolved Questions Regarding the Multifaceted Roles of Rat HPC-1 Antigen in Neuronal Circuits

Despite significant progress, several unresolved questions persist regarding the diverse functions of rat HPC-1 antigen (Syntaxin 1A) within neuronal circuits. One key area of inquiry concerns the precise spatial arrangement and utilization of release sites during both synchronous and asynchronous neurotransmitter release. It remains a fundamental question whether these two forms of release share spatial overlap at a nanoscale level and if they employ the same or distinct release sites. elifesciences.org

Another unresolved question relates to the physiological significance of the two syntaxin (B1175090) 1 isoforms, 1A and 1B, which display distinct expression patterns in the rat peripheral nervous system. While both are detected in sensory neuron cell bodies, syntaxin 1A is notably enriched in nerve terminals of sensory neurons reaching the spinal cord, whereas syntaxin 1B is found at motor endplates and muscle spindles. nih.gov The differential distribution suggests potential isoform-specific biochemical properties influencing the exocytotic process, but the exact nature of these differences and their functional implications in various neuronal circuits require further investigation. nih.gov

Furthermore, the dynamic organization of syntaxin 1A at the presynaptic active zone and its lateral diffusion properties in the neuronal membrane present unanswered questions. plos.orguq.edu.au How the mobility of this membrane protein is compatible with both stable vesicle docking and the continuous remodeling of the plasma membrane during exocytosis and endocytosis cycles is not fully understood. uq.edu.au While studies in rat spinal cord neurons have shown that syntaxin 1A is rapidly exchanged between synaptic and extrasynaptic regions and its motion is slower at synaptic sites, the precise mechanisms governing these dynamics and their impact on synaptic function warrant further exploration. uq.edu.aunih.gov

Emerging Hypotheses on the Regulation and Functional Diversity of HPC-1 Antigen in Rat Neurobiology

Emerging hypotheses propose intricate mechanisms regulating the function and diversity of HPC-1 antigen in rat neurobiology. One hypothesis centers on the regulation of syntaxin 1A by its interaction with multiple binding partners, such as Munc18, and by post-translational modifications like phosphorylation. tandfonline.com Specifically, the interaction between Munc18-1 and syntaxin-1 is hypothesized to occur in different modes, influencing the formation of the ternary SNARE complex and thus regulating neurotransmitter release. nih.gov Munc13 is also hypothesized to play a role in catalyzing the transition of syntaxin-1 from a closed to an open conformation, essential for SNARE complex assembly. nih.gov

Another hypothesis suggests that syntaxin 1A regulates the expression of the rat brain GABA transporter GAT1 via subcellular redistribution. tandfonline.com Data supports the idea that syntaxin 1A helps maintain GAT1 on the cell surface and prevents its endocytosis, or potentially enhances its insertion into the plasma membrane. tandfonline.com This suggests a broader role for syntaxin 1A beyond vesicle fusion, influencing the availability of neurotransmitter transporters at the synapse.

Hypotheses also explore the functional implications of syntaxin 1A clustering at the presynaptic membrane. Super-resolution microscopy studies have revealed that syntaxin 1A forms clusters at active zones, and various hypotheses propose mechanisms for this cluster formation, including protein-protein interactions and interactions with specific membrane components. plos.org The role of these clusters in vesicle docking, priming, and fusion is still debated, with hypotheses suggesting they provide stable regions for high docking and fusion capability, while smaller clusters outside the active zone might serve as a flexible reserve pool or sites for spontaneous ectopic release. plos.org

Potential for HPC-1 Antigen as a Preclinical Therapeutic Research Target in Rat Models of Synaptic Dysfunction

HPC-1 antigen (Syntaxin 1A) holds potential as a preclinical therapeutic research target in rat models of synaptic dysfunction, particularly in conditions involving altered neurotransmission. Given its central role in the SNARE complex and exocytosis, modulating syntaxin 1A function could theoretically impact synaptic strength and plasticity. uniprot.org

Research in rat models of neurological conditions has begun to explore this potential. For instance, studies in septic rats have shown increased expression of Syntaxin 1A in the hippocampus, alongside other neurotransmission-related proteins. researchgate.net Interference with Munc18-1, a protein interacting with Syntaxin 1A, was observed to decrease Syntaxin 1A levels and improve vital signs in septic rats, suggesting a potential link between Syntaxin 1A dysregulation and sepsis-associated encephalopathy. researchgate.net This highlights the possibility of targeting Syntaxin 1A or its interacting partners in such conditions.

Furthermore, the involvement of syntaxin 1A in regulating neurotransmitter transporters like GAT1 suggests its potential as a target for disorders related to aberrant neurotransmitter reuptake. tandfonline.com Disrupting the interaction between GAT1 and syntaxin 1A has been explored in the context of stroke, suggesting that manipulating this interaction could promote functional recovery. sysy.com

While research into directly targeting syntaxin 1A for therapeutic purposes in rat models is still in relatively early stages, its critical involvement in synaptic transmission positions it as a compelling candidate for investigating novel therapeutic strategies for a range of neurological and psychiatric disorders characterized by synaptic dysfunction. researchgate.netfrontiersin.org

Conceptual Integration of Rat HPC-1 Antigen Findings into Broader Neurobiological and Synaptic Transmission Theories

Findings from research on rat HPC-1 antigen are conceptually integrated into broader neurobiological and synaptic transmission theories, particularly those related to the mechanisms of vesicle exocytosis and the dynamic organization of the synapse. The identification of HPC-1 antigen as Syntaxin 1A and its role as a core component of the SNARE complex has been fundamental to the SNARE hypothesis, which posits that the zippering of SNARE proteins drives membrane fusion during neurotransmitter release. tandfonline.comsdbonline.orgresearchgate.net

Studies on the interaction of rat syntaxin 1A with various proteins, such as SNAP-25, Synaptobrevin (VAMP2), Munc18, and Munc13, have provided crucial insights into the complex protein machinery that orchestrates vesicle docking, priming, and fusion. uniprot.orguniprot.orgnih.govplos.orgsdbonline.orgresearchgate.netfrontiersin.org These findings contribute to refining theoretical models of the exocytotic process, illustrating how the precise interplay between these proteins ensures the speed, efficiency, and calcium dependence of neurotransmitter release. nih.gov

The observation that syntaxin 1A exhibits dynamic lateral diffusion within the presynaptic membrane and forms nanoclusters has led to the integration of these findings into theories about the nanoscale organization and plasticity of the active zone. plos.orguq.edu.aunih.gov Conceptual frameworks now incorporate the idea that the dynamic mobility and spatial organization of key synaptic proteins like syntaxin 1A are not merely static structural features but are actively regulated processes critical for controlling synaptic strength and adaptability. uq.edu.au

Moreover, the differential distribution of syntaxin 1A and 1B isoforms in the rat nervous system contributes to theories on synaptic diversity and the specialization of neurotransmitter release at different types of synapses. nih.gov This suggests that variations in SNARE protein composition and localization may underlie the functional heterogeneity observed across different neuronal circuits.

Methodological Innovations Required for Advancing HPC-1 Antigen Research in Rat Models

Advancing HPC-1 antigen research in rat models necessitates the development and application of innovative methodologies. A key area requiring innovation is the ability to precisely measure and manipulate the dynamics and interactions of syntaxin 1A at the nanoscale level within living rat neurons. While techniques like super-resolution microscopy (e.g., STED, sptPALM) have provided valuable insights into syntaxin 1A clustering and diffusion in cultured neurons, applying these methods to more complex, intact neuronal circuits in live rats presents significant technical challenges. plos.orguq.edu.aunih.gov Methodological advancements are needed to improve spatial and temporal resolution for imaging syntaxin 1A dynamics in vivo.

Furthermore, there is a need for improved methods to specifically perturb syntaxin 1A function or expression in a spatially and temporally controlled manner within rat neuronal circuits. Techniques like optogenetics or designer receptors exclusively activated by designer drugs (DREADDs), combined with targeted viral delivery, could offer greater precision in manipulating syntaxin 1A activity in specific neuron populations or brain regions in rats.

Innovative biochemical and proteomic approaches are also required to fully characterize the dynamic protein-protein interactions involving syntaxin 1A in different physiological and pathological states in rat models. nih.gov This includes developing more sensitive and specific methods for isolating and analyzing SNARE complexes and associated proteins from defined synaptic compartments in rat brain tissue.

Finally, the integration of computational modeling with experimental data is crucial for advancing the understanding of syntaxin 1A function. plos.orgplos.org Developing sophisticated computational models that can simulate the dynamic behavior of syntaxin 1A, its interactions, and its impact on synaptic transmission, validated by experimental data from rat models, will be essential for generating testable hypotheses and guiding future research directions.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting HPC-1/Syntaxin 1A in rat neuronal tissues?

  • Methodological Answer : HPC-1 can be reliably detected using monoclonal antibodies (e.g., ab41453 or ab254124) validated for rat samples. Immunofluorescence (IF) and Western blot (WB) are standard techniques. For IF, primary hippocampal rat neurons/glia (DIV14) fixed with paraformaldehyde show clear synaptic vesicle membrane localization . In WB, use membrane fractionation to isolate HPC-1, as it is a membrane-anchored protein. Centrifuge homogenized tissue at 100,000 × g to separate membrane-bound proteins from cytosolic fractions .

Q. How does the C-terminal domain of HPC-1/Syntaxin 1A influence its subcellular localization?

  • Methodological Answer : The C-terminal hydrophobic region (aa 266–288) is critical for membrane anchoring. Truncation of this domain (e.g., HPC-1Δ266–288) shifts localization from the Golgi and plasma membrane to the cytosol. Transfect COS cells with wild-type vs. truncated HPC-1 constructs and use differential centrifugation followed by immunoblotting to confirm membrane association . Immunofluorescence with anti-HPC-1 antibodies (e.g., ab41453) and markers for Golgi (e.g., anti-PDI) can visualize redistribution .

Q. What functional role does HPC-1/Syntaxin 1A play in synaptic vesicle exocytosis?

  • Methodological Answer : HPC-1 mediates vesicle docking via SNARE complex formation. To study this, use PC12h cells transfected with HPC-1-specific shRNA and measure neurotransmitter release via amperometry or fluorescence Ca²⁺ imaging. Compare exocytosis efficiency in knockdown vs. wild-type cells. Co-immunoprecipitation (Co-IP) with SNAP-25 and VAMP2 antibodies (e.g., Chemicon International) confirms SNARE complex integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in HPC-1 glycosylation data during intracellular trafficking studies?

  • Methodological Answer : Discrepancies arise from HPC-1/OP3 fusion protein sensitivity to endo-β-N-acetylglucosaminidase H (endo H) despite plasma membrane localization. Perform pulse-chase metabolic labeling with ³⁵S-methionine in transfected COS cells. Treat samples with Brefeldin A (BFA) to block Golgi transit. Immunoprecipitate HPC-1/OP3 and analyze glycosylation via endo H digestion. Persistent sensitivity suggests ER retention or lack of Golgi-mediated processing, necessitating live-cell imaging to track real-time trafficking .

Q. What experimental strategies differentiate HPC-1/Syntaxin 1A’s ER insertion mechanism from other tail-anchored proteins?

  • Methodological Answer : HPC-1 integrates into the ER post-translationally. Compare its insertion with ER-targeted proteins like msALDH (which requires N-terminal signals). Use in vitro translation systems with ER microsomes and ³⁵S-labeled HPC-1. Inhibit SRP (Signal Recognition Particle) with antibodies; HPC-1 integration should persist, unlike SRP-dependent proteins. Mutagenesis of the C-terminal 24 aa (critical for membrane anchoring) disrupts ER-to-plasma membrane trafficking .

Q. How do isoform-specific differences between Syntaxin 1A and 1B affect synaptic function in rat models?

  • Methodological Answer : Syntaxin 1B compensates for Syntaxin 1A in knockout models but shows distinct regulatory roles. Use isoform-specific antibodies (e.g., 14D8 for HPC-1) in Co-IP and proximity ligation assays (PLA) to map interaction partners. Electrophysiological recordings in hippocampal slices from Stx1a⁻/⁻ vs. Stx1b⁻/⁻ rats reveal differences in paired-pulse facilitation and vesicle release probability .

Methodological Notes

  • Antibody Validation : Always confirm cross-reactivity using tissue from Stx1a⁻/⁻ rats to avoid off-target signals .
  • Membrane Topology : For structural studies, fuse HPC-1 with glycosylation tags (e.g., OP3) and analyze accessibility to luminal vs. cytoplasmic glycosyltransferases .
  • Data Reproducibility : Include positive controls (e.g., wild-type HPC-1 in COS cells) and negative controls (vector-only transfections) in trafficking assays .

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